molecular formula C14H20BFO2 B14025183 2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14025183
M. Wt: 250.12 g/mol
InChI Key: CCNMIULRAUYHID-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and functional group tolerance, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom in the boronic ester and various organic halides or triflates.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Water or Aqueous Acids: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling.

    Alcohols: Formed in oxidation reactions.

    Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various fields of scientific research:

    Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block in drug development.

    Material Science: Used in the synthesis of novel materials with specific functionalities, such as self-assembled structures.

Mechanism of Action

The primary mechanism of action for 2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves:

    Oxidative Addition: The palladium catalyst forms a complex with the organic halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Fluorophenylboronic Acid
  • 2,5-Dimethylphenylboronic Acid

Uniqueness

2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluoro and dimethyl groups, which can influence its reactivity and the properties of the final product in synthetic applications. This makes it a versatile reagent in organic synthesis compared to its simpler counterparts.

Properties

Molecular Formula

C14H20BFO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-(4-fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3

InChI Key

CCNMIULRAUYHID-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C

Origin of Product

United States

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